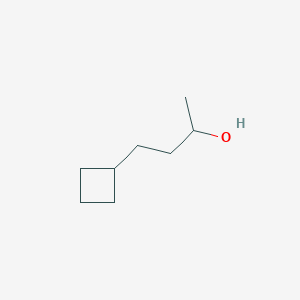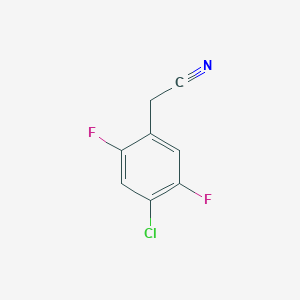![molecular formula C12H13BrO3S B13585980 1-Bromo-3-(4-methoxybenzenesulfonyl)bicyclo[1.1.1]pentane](/img/structure/B13585980.png)
1-Bromo-3-(4-methoxybenzenesulfonyl)bicyclo[1.1.1]pentane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Bromo-3-(4-methoxybenzenesulfonyl)bicyclo[1.1.1]pentane is a compound that features a bicyclo[1.1.1]pentane core, which is a highly strained, three-dimensional scaffold. This structure is often used as a bioisostere for benzene rings in medicinal chemistry due to its ability to improve the physicochemical properties of drug candidates .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-3-(4-methoxybenzenesulfonyl)bicyclo[1.1.1]pentane typically involves the functionalization of bicyclo[1.1.1]pentane derivatives. One common method includes the radical addition of bromine to a bicyclo[1.1.1]pentane precursor, followed by sulfonylation with 4-methoxybenzenesulfonyl chloride under basic conditions .
Industrial Production Methods
These methods may include continuous flow processes and the use of industrial-scale reactors to handle the highly reactive intermediates safely .
Analyse Des Réactions Chimiques
Types of Reactions
1-Bromo-3-(4-methoxybenzenesulfonyl)bicyclo[1.1.1]pentane can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through substitution reactions.
Oxidation and Reduction: The sulfonyl group can be involved in oxidation and reduction reactions, altering the oxidation state of the sulfur atom.
Cross-Coupling Reactions: The bromine atom can participate in cross-coupling reactions, such as Suzuki or Negishi couplings, to form new carbon-carbon bonds
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, typically under basic conditions.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used.
Cross-Coupling Reactions: Palladium catalysts and organoboron reagents are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted bicyclo[1.1.1]pentane derivatives, while cross-coupling reactions can produce complex organic molecules with extended carbon frameworks .
Applications De Recherche Scientifique
1-Bromo-3-(4-methoxybenzenesulfonyl)bicyclo[1.1.1]pentane has several applications in scientific research:
Medicinal Chemistry: It is used as a bioisostere for benzene rings, improving the pharmacokinetic properties of drug candidates.
Material Science: The compound’s unique structure makes it useful in the development of new materials with specific mechanical and chemical properties.
Chemical Biology: It is used in the study of biological systems, particularly in the development of probes and inhibitors for various biological targets.
Mécanisme D'action
The mechanism of action of 1-Bromo-3-(4-methoxybenzenesulfonyl)bicyclo[1.1.1]pentane depends on its specific application. In medicinal chemistry, it acts as a bioisostere, mimicking the electronic and spatial properties of benzene rings while providing improved solubility and metabolic stability . The molecular targets and pathways involved vary depending on the specific drug candidate it is incorporated into .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Bromo-3-(4-methylbenzenesulfonyl)bicyclo[1.1.1]pentane: Similar structure but with a methyl group instead of a methoxy group.
1,3-Diiodobicyclo[1.1.1]pentane: Another halogenated derivative used in similar applications.
1,2-Difunctionalized bicyclo[1.1.1]pentanes: These compounds are used as mimetics for ortho/meta-substituted arenes.
Uniqueness
1-Bromo-3-(4-methoxybenzenesulfonyl)bicyclo[1.1.1]pentane is unique due to its combination of a bromine atom and a methoxybenzenesulfonyl group, which provides specific electronic and steric properties that can be fine-tuned for various applications in medicinal chemistry and material science .
Propriétés
Formule moléculaire |
C12H13BrO3S |
|---|---|
Poids moléculaire |
317.20 g/mol |
Nom IUPAC |
1-bromo-3-(4-methoxyphenyl)sulfonylbicyclo[1.1.1]pentane |
InChI |
InChI=1S/C12H13BrO3S/c1-16-9-2-4-10(5-3-9)17(14,15)12-6-11(13,7-12)8-12/h2-5H,6-8H2,1H3 |
Clé InChI |
PQMZKOVMJGPKQH-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)S(=O)(=O)C23CC(C2)(C3)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![6,9-Dimethylspiro[4.4]nonan-1-one](/img/structure/B13585946.png)




![(2S)-2-amino-2-[3-chloro-4-(trifluoromethyl)phenyl]ethanol](/img/structure/B13585961.png)
![1-tert-butyl-3-[(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl]-1H-pyrazole-4-carboxylicacid](/img/structure/B13585964.png)
![tert-butyl N-[(1S,2R)-2-hydroxy-1,2-diphenylethyl]carbamate](/img/structure/B13585971.png)

